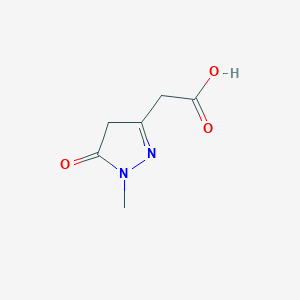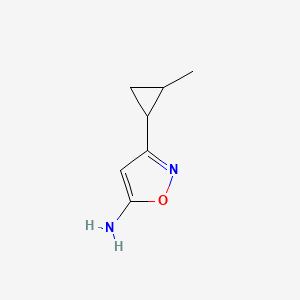
1-(2-ethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
Descripción general
Descripción
1-(2-Ethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid (hereafter referred to as 1-EHP) is an organic compound belonging to the class of pyrazoles. It is a cyclic compound containing a five-membered ring consisting of two nitrogen atoms and three carbon atoms, with one of the carbon atoms being a carbonyl group. 1-EHP is a white crystalline powder and is insoluble in water. It has a molecular weight of 203.25 g/mol and a melting point of 127-129°C.
Aplicaciones Científicas De Investigación
Organic Synthesis and Functionalization
Pyrazole derivatives, such as "1H-pyrazole-3-carboxylic acid," are key intermediates in organic synthesis, offering diverse functionalization pathways. Yıldırım and Kandemirli (2006) explored the reactions of 1H-pyrazole-3-carboxylic acid derivatives with various aminophenols, leading to the synthesis of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, demonstrating the compound's versatility in creating a range of functionalized molecules with potential biological activities. This study highlights the compound's utility in synthesizing novel organic molecules with defined structural properties (Yıldırım & Kandemirli, 2006).
Material Science Applications
In material science, pyrazole derivatives have been utilized for the development of novel materials with specific properties. For instance, Feng et al. (2016) reported on the synthesis of transition metal complexes with pyrazolecarboxylic ligands that demonstrated highly intense electrochemiluminescence (ECL), suggesting potential applications in sensors and optoelectronic devices. These findings indicate the potential of pyrazole derivatives in contributing to the advancement of materials with desirable electrochemical and luminescent properties (Feng et al., 2016).
Mecanismo De Acción
Mode of Action
It’s common for such compounds to interact with their targets through processes like binding to active sites, inhibiting enzyme activity, or modulating receptor function .
Biochemical Pathways
Similar compounds can influence a variety of biochemical pathways, including metabolic pathways, signal transduction pathways, and cellular processes .
Pharmacokinetics
Similar compounds are often absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Similar compounds can lead to a variety of effects at the molecular and cellular level, including changes in gene expression, modulation of cellular signaling, and alterations in cellular metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-ethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and activity .
Propiedades
IUPAC Name |
1-(2-ethylphenyl)-4-hydroxypyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-8-5-3-4-6-9(8)14-7-10(15)11(13-14)12(16)17/h3-7,15H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTCTQOJUBWBNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C=C(C(=N2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethylphenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(Diethylamino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B1521562.png)
![2-(3-aminopropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B1521563.png)

![8-Benzyl-8-azabicyclo[4.3.1]decan-10-one](/img/structure/B1521566.png)
![[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B1521568.png)
![1-[(Tert-butoxy)carbonyl]-4-methoxypiperidine-4-carboxylic acid](/img/structure/B1521570.png)

![Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1521573.png)


